1,5,7-Trichloroisoquinoline

描述

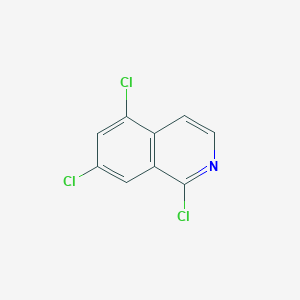

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5,7-trichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3N/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYDBAMDAVQRCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5,7 Trichloroisoquinoline

Established Synthetic Pathways for Trichloroisoquinolines

The traditional synthesis of trichloroisoquinolines often involves multi-step processes that begin with either the isoquinoline (B145761) scaffold itself or a suitable precursor molecule. These methods have been foundational in providing access to a range of halogenated isoquinoline derivatives.

Directed Halogenation of Isoquinoline Scaffolds

Direct halogenation of the isoquinoline ring system is a primary strategy for introducing chlorine atoms. However, controlling the regioselectivity to obtain the desired 1,5,7-trichloro substitution pattern can be challenging. The reactivity of the isoquinoline nucleus means that certain positions are more susceptible to electrophilic substitution than others. iust.ac.ir The nitrogen atom's electron-withdrawing nature influences the chemical shifts and reactivity of the ring's hydrogen and carbon atoms. thieme-connect.de

Recent advancements have focused on achieving site-selectivity. For instance, a method for direct C4 halogenation of isoquinolines has been developed using a one-pot sequence involving Boc₂O-mediated dearomatization, electrophilic halogenation, and acid-promoted rearomatization. acs.org While this method highlights C4 selectivity, similar principles of activating or directing groups are often necessary to achieve substitution at other positions. acs.org Metal-free methods involving decarboxylative halogenation of carboxylic acid derivatives of isoquinoline have also been reported, offering an alternative route to halogenated products. rsc.org

Synthesis from Precursor Molecules

An alternative to direct halogenation is the construction of the chlorinated isoquinoline ring from acyclic or simpler cyclic precursors. This approach allows for the strategic placement of chlorine atoms on the precursor molecule, which are then carried through the cyclization reaction to form the desired trichloroisoquinoline.

One common strategy involves the cyclization of substituted benzaldehydes or benzylamines. For example, the Pomeranz–Fritsch reaction and its variations utilize a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline core. iust.ac.ir By starting with appropriately chlorinated precursors, this method can be adapted to synthesize trichloroisoquinolines.

Another powerful method involves the condensation of o-tolualdehyde tert-butylimines with nitriles. nih.govharvard.edu This approach allows for the direct assembly of substituted isoquinolines and can be used to prepare polyhalogenated derivatives. nih.gov For instance, the reaction of phenylacetamide with phosgene (B1210022) in the presence of hydrogen chloride has been shown to produce chlorinated isoquinolines, such as 1,3,7-trichloroisoquinoline, demonstrating the utility of building the ring system from smaller components. acs.org

A notable example is the synthesis of 1,3,4-trichloroisoquinoline from homophthalonitrile by refluxing with phosphorus oxychloride and phosphorus pentachloride, achieving a 92% yield. thieme-connect.de Although this produces a different isomer, it illustrates the principle of using heavily chlorinated reagents to construct the isoquinoline skeleton.

Novel Approaches in 1,5,7-Trichloroisoquinoline Synthesis

To overcome the limitations of traditional methods, such as harsh reaction conditions and lack of regioselectivity, researchers are exploring innovative synthetic strategies.

Photochemical Methods for Site-Selective Functionalization

Photochemical reactions offer a unique avenue for activating specific sites on a molecule. While specific photochemical methods for the direct synthesis of this compound are not yet widely reported, the field of photomechanochemistry is emerging as a powerful tool for promoting chemical reactions. beilstein-journals.org These methods could potentially be harnessed to achieve site-selective halogenation under mild conditions, reducing the formation of unwanted isomers.

Transition Metal-Free Synthetic Routes

There is a growing interest in developing synthetic methods that avoid the use of transition metals to create more environmentally friendly and cost-effective processes. mdpi.com Several transition-metal-free approaches for the synthesis of substituted isoquinolines and related heterocycles have been developed. mdpi.comorganic-chemistry.orgrsc.orgnih.gov For example, a facile, transition-metal-free method for synthesizing 4-amino isoquinolin-1(2H)-ones involves the reaction of arynes with oxazoles. rsc.org While not directly yielding this compound, these methodologies provide a framework for future development of metal-free routes to this specific compound.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing costs and environmental impact. sigmaaldrich.com This can involve systematically altering factors such as temperature, solvent, catalyst, and reaction time. whiterose.ac.uk

Modern approaches to reaction optimization increasingly utilize high-throughput experimentation and machine learning algorithms. beilstein-journals.orgnih.gov These techniques allow for the rapid screening of a wide range of reaction conditions to identify the optimal set of parameters. nih.gov For instance, Bayesian self-optimization has been successfully applied to telescoped continuous flow synthesis, allowing for the simultaneous optimization of multiple reaction steps. nih.gov Such advanced optimization strategies could be instrumental in developing an efficient and high-yield synthesis of this compound.

Table of Synthetic Parameters for Halogenated Isoquinolines

| Method | Precursor/Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Directed Halogenation | Isoquinoline | NBS, Boc₂O, TFA | - | 4-Bromoisoquinoline | 62% | acs.org |

| Cyclization | Homophthalonitrile | POCl₃, PCl₅ | Reflux | 1,3,4-Trichloroisoquinoline | 92% | thieme-connect.de |

| Cyclization | Phenylacetamide | COCl₂, HCl, Nitrobenzene | 95-100°C, 200 hr | 1,3,7-Trichloroisoquinoline | - | acs.org |

Reactivity and Mechanistic Investigations of 1,5,7 Trichloroisoquinoline

Mechanistic Elucidation of Key Transformations

Kinetic and Thermodynamic Aspects of Reactions

A comprehensive understanding of a chemical reaction involves the study of both its rate (kinetics) and the relative stability of reactants and products (thermodynamics). For a reaction involving 1,5,7-trichloroisoquinoline, such as a nucleophilic aromatic substitution, these two aspects would dictate the outcome.

Kinetic Control: A reaction is under kinetic control if the product distribution is determined by the rates at which the different products are formed. The product that forms the fastest, via the pathway with the lowest activation energy, will be the major product, especially at lower temperatures where the reverse reaction is slow or negligible.

Thermodynamic Control: A reaction is under thermodynamic control when the product distribution is governed by the relative thermodynamic stability of the products. This scenario is favored at higher temperatures, where the reactions are reversible and can reach equilibrium. The most stable product will be the predominant one, even if it is formed more slowly.

A hypothetical reaction of this compound with a nucleophile could yield different isomers. A data table for such a reaction would typically include reaction rates, activation energies, and the relative energies of the products to determine the kinetic and thermodynamic favorability of each potential outcome. However, no specific experimental data for this compound is available.

Hypothetical Data for a Nucleophilic Substitution Reaction

| Product Isomer | Activation Energy (kJ/mol) | Reaction Rate Constant (s⁻¹) | Product Stability (ΔG°, kJ/mol) |

| Kinetic Product | Lower | Faster | Less Negative |

| Thermodynamic Product | Higher | Slower | More Negative |

| This table illustrates the general principles of kinetic and thermodynamic control and does not represent actual experimental data for this compound. |

Radical Trapping Experiments and Intermediate Characterization

To determine if a reaction involving this compound proceeds through a radical mechanism, radical trapping experiments are a crucial tool. These experiments introduce a "radical trap" into the reaction mixture, a compound that can react with and stabilize transient radical intermediates, allowing for their detection and characterization.

Commonly used radical traps include stable radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or nitrones such as 5,5-dimethyl-1-pyrroline N-oxide (DMPO). The formation of a stable adduct between the radical intermediate and the trap provides strong evidence for a radical pathway. The resulting adduct can then be analyzed using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the original radical intermediate.

For instance, if a reaction of this compound were to proceed via a radical mechanism, the addition of TEMPO would be expected to quench the reaction and form a new, stable molecule incorporating the 1,5,7-trichloroisoquinolyl radical and the TEMPO moiety.

Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as radical intermediates.

If a radical intermediate of this compound were generated, EPR spectroscopy could provide significant insight into its electronic structure. The key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor gives information about the radical's electronic environment. The hyperfine coupling, which results from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹⁴N, and the chlorine isotopes ³⁵Cl and ³⁷Cl), provides a "fingerprint" that can help identify the structure of the radical. The splitting pattern and the magnitude of the coupling constants reveal which nuclei are interacting with the unpaired electron and the extent of this interaction.

While EPR is a powerful tool for studying radical mechanisms, no published EPR studies specifically characterizing radical intermediates derived from this compound were found.

Advanced Spectroscopic Characterization of 1,5,7 Trichloroisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of magnetically active nuclei. researchgate.netipb.pt For a molecule like 1,5,7-trichloroisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the four protons on the aromatic scaffold. The electron-withdrawing nature of the three chlorine atoms and the nitrogen heteroatom will cause these signals to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The precise chemical shifts and coupling constants (J-values) between adjacent protons would allow for the assignment of each proton to its specific position on the isoquinoline (B145761) core.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the this compound molecule. The chemical shifts are highly informative; carbons directly bonded to the electronegative chlorine and nitrogen atoms will be significantly deshielded and appear at higher chemical shifts. tsijournals.com Carbons at positions 1, 5, and 7 would show the largest downfield shifts due to the direct attachment of chlorine. Theoretical calculations and comparison with related chlorinated quinolines can aid in the precise assignment of each carbon resonance. tsijournals.comresearchgate.net

¹⁵N NMR: While less sensitive due to the low natural abundance (0.37%) and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atom. wikipedia.org For this compound, a single ¹⁵N resonance would be expected. Its chemical shift would be characteristic of a nitrogen atom in a pyridine-like environment and can be influenced by solvent and protonation state. researchgate.nettandfonline.com Modern techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can enhance sensitivity through polarization transfer from protons. researchgate.net

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

|---|---|---|---|

| 1 | - | ~145-150 | ~300-330 (relative to NH₃) |

| 2 (N) | - | - | |

| 3 | ~8.5-9.0 (d) | ~148-152 | |

| 4 | ~7.8-8.2 (d) | ~120-125 | |

| 4a | - | ~130-135 | |

| 5 | - | ~135-140 | |

| 6 | ~7.6-8.0 (d) | ~128-132 | |

| 7 | - | ~133-138 | |

| 8 | ~7.9-8.3 (d) | ~125-130 | |

| 8a | - | ~130-135 |

(Note: Predicted values are estimates based on the structure and data from similar compounds. 'd' denotes a doublet.)

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show cross-peaks between H-3 and H-4, and between H-6 and H-8, confirming their adjacency in the respective pyridine (B92270) and benzene (B151609) rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). ipb.pt This allows for the unambiguous assignment of the protonated carbons (C-3, C-4, C-6, C-8).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. ipb.pt It connects the molecular fragments. For instance, correlations from H-4 to C-5 and C-8a, and from H-8 to C-1 and C-7, would be critical in confirming the substitution pattern and assigning the quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, irrespective of their bonding. A NOESY spectrum could show a correlation between H-4 and H-5's substituent (if present in a derivative) or between H-8 and H-1's substituent, providing definitive proof of the regiochemistry.

Expected Key 2D NMR Correlations for this compound

| Proton | COSY Correlations (with H-) | Key HMBC Correlations (with C-) |

|---|---|---|

| H-3 | 4 | 1, 4, 4a |

| H-4 | 3 | 2(N), 4a, 5, 8a |

| H-6 | 8 | 4a, 5, 7, 8 |

| H-8 | 6 | 1, 4a, 6, 7, 8a |

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule. nih.gov For this compound (C₉H₄Cl₃N), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of three chlorine atoms in the molecule results in a characteristic cluster of peaks (M, M+2, M+4, M+6) with a predictable intensity ratio, providing unambiguous confirmation of the number of chlorine atoms. libretexts.org

HRMS Data and Isotopic Pattern for C₉H₄Cl₃N

| Isotopic Peak | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ (C₉H₄³⁵Cl₃N) | 230.9409 | 100.0 |

| [M+2]⁺ | 232.9380 | 97.8 |

| [M+4]⁺ | 234.9350 | 31.9 |

| [M+6]⁺ | 236.9321 | 3.5 |

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or another fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. researchgate.netwhitman.edu For this compound, the fragmentation pathway would likely involve the sequential loss of chlorine radicals (Cl•) or hydrogen chloride (HCl). miamioh.eduyoutube.com Further fragmentation could lead to the cleavage of the isoquinoline ring system itself. Elucidating these pathways helps to confirm the positions of the substituents on the aromatic core.

Plausible Fragmentation Pathway for this compound

| Fragment Ion (m/z) | Proposed Loss from Precursor | Proposed Structure/Formula |

|---|---|---|

| 196 | Loss of Cl | [C₉H₄Cl₂N]⁺ |

| 195 | Loss of HCl | [C₉H₃Cl₂N]⁺ |

| 161 | Loss of 2 x Cl | [C₉H₄ClN]⁺ |

| 126 | Loss of 3 x Cl | [C₉H₄N]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. irphouse.com These techniques are excellent for identifying the functional groups present in a sample. researchgate.net For this compound, the spectra would be dominated by vibrations associated with the aromatic isoquinoline core and the carbon-chlorine bonds.

C-H vibrations: Aromatic C-H stretching bands are expected in the 3000-3100 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹). scialert.net

C=C and C=N vibrations: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds will give rise to a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. scialert.net

C-Cl vibrations: The carbon-chlorine stretching vibrations typically produce strong absorptions in the IR spectrum in the 600-800 cm⁻¹ region. The exact positions can provide clues about the substitution pattern on the aromatic ring.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman |

| Aromatic C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| Aromatic C-H Out-of-plane Bend | 750 - 900 | IR (Strong) |

| Aromatic C-Cl Stretch | 600 - 800 | IR (Strong), Raman |

(Note: Data is based on characteristic frequencies for isoquinoline and chlorinated aromatic compounds.) irphouse.comresearchgate.netnist.gov

Electronic Spectroscopy (Ultraviolet-Visible) for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems like isoquinoline. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's electronic transitions. For aromatic systems such as isoquinoline, the primary electronic transitions observed are π → π* transitions.

The substitution of the isoquinoline core with chlorine atoms, as in this compound, is expected to influence its electronic absorption spectrum. Halogens can exert two opposing electronic effects: the inductive effect (-I), which withdraws electron density from the ring, and the resonance effect (+R), which can donate electron density through lone pairs. These effects can cause shifts in the absorption maxima (λmax) to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, and can also alter the molar absorptivity (ε).

X-Ray Diffraction for Solid-State Structural Elucidation and Conformation

Despite the power of this technique, a search of crystallographic databases and the scientific literature did not yield any specific X-ray diffraction data for this compound. While the crystal structures of numerous complex isoquinoline derivatives have been reported, this information is not directly transferable to the simpler, unsubstituted (beyond the chlorine atoms) core of this compound. Consequently, it is not possible to present a data table of its crystallographic parameters, such as the crystal system, space group, and unit cell dimensions.

Due to a lack of available scientific literature and research data specifically focused on the computational and theoretical studies of this compound, a detailed article that strictly adheres to the requested outline cannot be generated at this time. Extensive searches for scholarly articles and data on this specific compound have not yielded the necessary information to provide a thorough, informative, and scientifically accurate response for each of the specified sections and subsections.

Computational and theoretical chemistry is a highly specific field, and research is often focused on molecules with known biological activity, specific industrial applications, or fundamental theoretical interest. It appears that this compound has not been the subject of such detailed computational studies in the published scientific literature.

Therefore, to avoid presenting speculative or inaccurate information, this article cannot be completed as requested. Should peer-reviewed research on the computational and theoretical aspects of this compound become available in the future, a detailed article could then be composed.

Computational and Theoretical Studies on 1,5,7 Trichloroisoquinoline

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Generally, NBO analysis provides a framework for understanding chemical bonding that aligns closely with classical Lewis structures, while also accounting for the delocalization effects that are crucial for understanding aromatic systems. The interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the donor-acceptor interaction.

Theoretical Characterization of Molecular Interactions and Recognition

The theoretical characterization of molecular interactions is fundamental to understanding how a molecule recognizes and binds to other molecules, which is a critical aspect in fields such as drug design and materials science. These studies often involve calculating interaction energies and analyzing the non-covalent forces at play, such as hydrogen bonds, halogen bonds, and π-stacking interactions.

While specific studies on the molecular interaction and recognition patterns of 1,5,7-trichloroisoquinoline are not available, research on similar molecules highlights the importance of the positions of the chloro substituents in directing these interactions. The chlorine atoms can act as halogen bond donors, and their electron-withdrawing nature can influence the electrostatic potential of the aromatic rings, thereby affecting how the molecule interacts with other species. Computational methods like Density Functional Theory (DFT) are often used to model these interactions and predict the geometry and stability of molecular complexes.

Synthetic Applications and Derivatization Strategies for 1,5,7 Trichloroisoquinoline

1,5,7-Trichloroisoquinoline as a Pivotal Building Block in Complex Molecule Synthesis

The trifunctional nature of this compound, with chlorine atoms at positions C1, C5, and C7, renders it a highly versatile precursor for the synthesis of intricate molecular frameworks. The differential reactivity of these chloro-substituents allows for sequential and regioselective transformations, providing a strategic advantage in multistep syntheses. This controlled functionalization is crucial for building molecular complexity and accessing a wide array of substituted isoquinoline (B145761) derivatives.

The utility of halogenated heterocycles as building blocks is well-established in organic synthesis. These compounds serve as electrophilic partners in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific literature on this compound is not abundant, the principles governing the reactivity of similar polychlorinated quinolines and isoquinolines suggest its significant potential. The distinct electronic environments of the C1, C5, and C7 positions, influenced by the nitrogen atom and the fused benzene (B151609) ring, are expected to dictate the regioselectivity of substitution reactions.

Strategies for Functionalization and Derivatization

The development of methods for the selective functionalization of the this compound core is essential to unlock its full synthetic potential. Key strategies involve the regioselective introduction of carbon-carbon bonds and the incorporation of various heteroatom-containing functionalities.

Regioselective Introduction of Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Reactions such as the Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups at the chlorinated positions of the isoquinoline ring. The regioselectivity of these reactions on polychlorinated systems can often be controlled by judicious choice of reaction conditions, including the catalyst, ligands, and temperature. For instance, in related trichloroquinazoline systems, sequential and regioselective Suzuki couplings have been successfully demonstrated by tuning the reaction conditions to exploit the different reactivities of the chloro-substituents. nih.gov It is anticipated that similar strategies could be applied to this compound to achieve selective arylation or alkynylation at the C1, C5, or C7 positions.

Table 1: Potential Regioselective Cross-Coupling Reactions of this compound

| Position | Coupling Partner | Potential Product |

| C1 | Arylboronic acid | 1-Aryl-5,7-dichloroisoquinoline |

| C5 | Organostannane | 5-Alkenyl-1,7-dichloroisoquinoline |

| C7 | Terminal alkyne | 7-Alkynyl-1,5-dichloroisoquinoline |

This table represents hypothetical transformations based on known reactivities of similar compounds.

Incorporation of Diverse Heteroatom-Containing Functionalities

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur can significantly modulate the physicochemical and biological properties of the isoquinoline scaffold. Nucleophilic aromatic substitution (SNAr) reactions provide a direct route to incorporate these functionalities. The chlorine atoms of this compound can be displaced by various nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of SNAr reactions on chloro-substituted aza-aromatic systems is influenced by both electronic and steric factors. The C1 position, being alpha to the ring nitrogen, is generally the most activated towards nucleophilic attack.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Potential Product |

| Ammonia/Amines | 1-Amino-5,7-dichloroisoquinoline |

| Sodium Methoxide | 1-Methoxy-5,7-dichloroisoquinoline |

| Sodium Thiophenoxide | 1-(Phenylthio)-5,7-dichloroisoquinoline |

This table illustrates potential SNAr products, with the C1 position being the most likely site of initial substitution.

Development of Advanced Materials and Scaffolds from this compound

The derivatization of the this compound core can lead to the creation of novel functional materials. The introduction of conjugated systems through cross-coupling reactions can yield compounds with interesting photophysical properties, potentially finding applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The incorporation of specific functional groups can also lead to the development of new ligands for catalysis or materials with unique binding properties. The rigid isoquinoline framework provides a robust scaffold for the construction of well-defined three-dimensional structures.

Exploration of New Chemical Space through this compound Chemistry

The unique substitution pattern of this compound offers a gateway to unexplored regions of chemical space. By systematically exploring the derivatization of this scaffold, novel classes of compounds with potentially valuable biological or material properties can be discovered. The ability to introduce three different substituents in a controlled manner allows for the generation of diverse molecular libraries for high-throughput screening. The development of novel synthetic methodologies specifically tailored for the functionalization of this compound will be crucial in realizing its full potential as a versatile building block in organic synthesis.

常见问题

Q. What are the established synthetic routes for 1,5,7-trichloroisoquinoline, and how can purity be validated?

Methodological Answer: Synthesis typically involves chlorination of isoquinoline precursors using reagents like PCl₅ or SOCl₂ under controlled conditions. Key steps include:

- Intermediate isolation : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize byproducts.

- Characterization : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, comparing peak integration with theoretical values). For novel derivatives, include high-resolution mass spectrometry (HRMS) .

- Reproducibility : Document reaction parameters (temperature, stoichiometry, solvent) in the main text, with detailed protocols in supplementary materials .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition thresholds.

- Solvent compatibility : Test solubility and stability in polar (DMSO, methanol) and non-polar solvents (toluene) via UV-Vis spectroscopy over 24-hour periods.

- pH sensitivity : Expose the compound to buffered solutions (pH 2–12) and monitor structural integrity using FT-IR for C-Cl bond retention .

Advanced Research Questions

Q. How does the chlorination pattern (1,5,7 vs. other isomers) influence the compound’s bioactivity?

Methodological Answer:

- Comparative synthesis : Prepare isoquinoline derivatives with varying chlorine positions (e.g., 1,3,5-trichloro) using regioselective halogenation.

- Bioactivity assays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against Gram+/Gram− bacteria), and enzyme inhibition (e.g., kinase assays).

- Structure-activity relationship (SAR) : Use molecular docking (AutoDock Vina) to correlate chlorination sites with binding affinity to target proteins (e.g., cytochrome P450). Pair computational data with experimental IC₅₀ values .

Q. What strategies resolve contradictory data in catalytic applications of this compound?

Methodological Answer:

- Controlled replicates : Perform ≥3 independent trials under identical conditions to distinguish experimental error from intrinsic variability .

- Cross-validation : Compare results with alternative techniques (e.g., GC-MS vs. HPLC for reaction yield quantification).

- Mechanistic studies : Use isotopic labeling (e.g., ³⁶Cl) or in situ FT-IR to track reaction pathways and identify intermediates causing discrepancies .

Q. How can computational modeling optimize reaction conditions for this compound derivatives?

Methodological Answer:

- DFT calculations : Simulate reaction energetics (Gaussian 16, B3LYP/6-31G*) to predict optimal temperatures and catalysts.

- Solvent optimization : Apply COSMO-RS models to screen solvents for improved yield and selectivity.

- Machine learning : Train models (e.g., Random Forest) on existing datasets to predict regioselectivity in chlorination reactions .

Data Presentation and Reproducibility Guidelines

Frameworks for Rigorous Research Design

- PICO Adaptation :

- FINER Criteria : Ensure questions are feasible (lab resources), novel (SAR gaps), and relevant (antimicrobial resistance) .

Key Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。